An In-Depth Technical Guide to the Chemical Properties of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine
An In-Depth Technical Guide to the Chemical Properties of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine. This document is intended for researchers, medicinal chemists, and drug development professionals who are interested in the imidazo[1,2-a]pyridine scaffold, a privileged heterocyclic motif found in numerous biologically active compounds. We will delve into the structural characteristics, spectroscopic signature, and chemical behavior of this compound, providing both theoretical insights and practical experimental protocols. The role of this molecule as a key synthetic intermediate for accessing other functionalized imidazo[1,2-a]pyridines will also be highlighted, underscoring its importance in the discovery of novel therapeutic agents.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a nitrogen-bridged heterocyclic scaffold of significant interest in medicinal chemistry. Its rigid, planar structure and rich electron density make it an ideal framework for designing molecules that can interact with a wide array of biological targets. Marketed drugs such as Zolpidem (anxiolytic), Alpidem (anxiolytic), and Soraprazan (anti-ulcer) feature this core structure, demonstrating its therapeutic relevance. Derivatives of this scaffold have been reported to exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antiprotozoal properties.
The introduction of a nitroso group at the C3 position, as in 3-Nitroso-2-phenylimidazo[1,2-a]pyridine, offers a versatile chemical handle for further molecular elaboration. The C3 position of the imidazo[1,2-a]pyridine nucleus is the most nucleophilic and is readily susceptible to electrophilic substitution, making nitrosylation a highly regioselective transformation. The resulting nitroso group can be subsequently transformed into other key functionalities, such as amines, or participate in various chemical reactions, thus serving as a gateway to diverse chemical libraries for drug discovery programs.
Molecular Structure and Physicochemical Properties
3-Nitroso-2-phenylimidazo[1,2-a]pyridine is a green solid with a molecular formula of C₁₃H₉N₃O. Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 3672-37-5 | [1] |
| Molecular Formula | C₁₃H₉N₃O | [2] |
| Molecular Weight | 223.23 g/mol | [2] |
| Appearance | Green Solid | |
| Melting Point | 164-165 °C | [3] |
| Solubility | Soluble in acetonitrile, dichloromethane; poorly soluble in non-polar solvents. |
Structural Elucidation and Computational Analysis
While a crystal structure for the title compound is not publicly available, extensive crystallographic and computational studies on a closely related derivative, 2-oxo-2-phenylethyl 3-nitroso-2-phenylimidazo[1,2-a]pyridine-8-carboxylate, provide significant insights into its molecular geometry.[4]
The core imidazo[1,2-a]pyridine ring system is nearly planar.[4] The phenyl ring at the C2 position and the nitroso group at the C3 position are also largely coplanar with the heterocyclic core, though some dihedral angle is expected. Density Functional Theory (DFT) calculations on the derivative indicate the distribution of electron density and identify chemically active sites.[5][6] The molecular electrostatic potential (MEP) map would be expected to show a negative potential (red/yellow) around the oxygen atom of the nitroso group, indicating its susceptibility to electrophilic attack, and around the pyridine nitrogen, highlighting its hydrogen bond accepting capability. The highest occupied molecular orbital (HOMO) is likely distributed over the electron-rich imidazo[1,2-a]pyridine ring, while the lowest unoccupied molecular orbital (LUMO) may have significant contribution from the nitroso group and the phenyl ring, indicating the sites for nucleophilic and electrophilic attack, respectively.[5][6]
Caption: 2D representation of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine.
Synthesis and Characterization
The synthesis of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine is achieved through a highly regioselective electrophilic nitrosylation of the 2-phenylimidazo[1,2-a]pyridine precursor. The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich and thus the most reactive site for electrophilic attack.
Synthesis Protocol
The following protocol is adapted from a reported procedure for the nitrosylation of imidazo[1,2-a]pyridines.[3]
Reaction Scheme:
Caption: Synthesis of the title compound via nitrosylation.
Step-by-Step Methodology:
-
To a screw-cap reaction tube, add 2-phenylimidazo[1,2-a]pyridine (0.2 mmol, 38.8 mg).
-
Add acetonitrile (1.0 mL) to dissolve the starting material.
-
Add tert-butyl nitrite (tBuONO) (1.2 equivalents, 0.24 mmol, 28 µL).
-
Seal the reaction tube and stir the mixture at 70 °C for 15 minutes.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent, excess tBuONO, and the t-butanol byproduct under reduced pressure to yield the pure product as a green solid.[3]
Expertise Insight: This method is highly efficient and clean, often providing the product in near-quantitative yield without the need for column chromatography. The use of tBuONO as a nitrosylating agent is advantageous as it is a liquid and the byproducts are volatile, simplifying purification.
Spectroscopic Characterization
The structural identity of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine is confirmed by a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra provide a definitive fingerprint of the molecule. The data presented below was recorded in CDCl₃.[3]
| ¹H NMR | δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H5 | 9.77 | d | 8.0 | Pyridine Ring |
| Phenyl-H | 8.54-8.51 | m | Phenyl Ring | |
| H8, H7 | 7.77-7.65 | m | Pyridine Ring | |
| Phenyl-H | 7.44-7.40 | m | Phenyl Ring | |
| H6 | 7.13-7.09 | m | Pyridine Ring |
| ¹³C NMR | δ (ppm) | Assignment |
| C=N | 159.8 | Imidazole Ring |
| C-Ar | 153.2 | Phenyl Ring |
| C-Ar | 145.6 | Pyridine Ring |
| C-Ar | 136.1 | Pyridine Ring |
| C-Ar | 131.5 | Phenyl Ring |
| C-Ar | 131.5 | Pyridine Ring |
| C-Ar | 130.7 | Phenyl Ring |
| C-Ar | 128.8 | Phenyl Ring |
| C-Ar | 126.4 | Pyridine Ring |
| C-Ar | 119.5 | Imidazole Ring |
| C-Ar | 117.4 | Pyridine Ring |
Infrared (IR) Spectroscopy: While a specific spectrum for the title compound is not available, the expected characteristic absorption bands would include:
-
~1500-1400 cm⁻¹: N=O stretching vibration, characteristic of C-nitroso compounds.
-
~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.
-
~1640-1450 cm⁻¹: C=C and C=N stretching vibrations of the aromatic and heterocyclic rings.
Mass Spectrometry (MS): Under electron ionization (EI) or electrospray ionization (ESI), the mass spectrum would be expected to show a prominent molecular ion peak [M]⁺ or [M+H]⁺ at m/z 223 or 224, respectively. A characteristic fragmentation pathway for N-nitroso compounds is the loss of the nitroso radical (•NO), which would result in a fragment ion at m/z 193.[7] Further fragmentation of the imidazo[1,2-a]pyridine core could also be observed.[8]
Chemical Reactivity
The chemical reactivity of 3-Nitroso-2-phenylimidazo[1,2-a]pyridine is dominated by the nitroso group and the inherent properties of the imidazo[1,2-a]pyridine scaffold.
Reactions of the Nitroso Group
The nitroso group is a versatile functional group that can undergo a variety of transformations.
Reduction to Amine: The most common and synthetically useful reaction of the nitroso group in this context is its reduction to the corresponding primary amine, yielding 3-Amino-2-phenylimidazo[1,2-a]pyridine. This transformation opens the door to a vast array of further derivatizations, such as amide bond formation, which is crucial in drug design.
Caption: Reduction of the nitroso group to a primary amine.
Experimental Protocol for Reduction:
-
In a dry sealed tube, combine 3-Nitroso-2-phenylimidazo[1,2-a]pyridine (0.2 mmol, 44.6 mg), zinc dust (6 equivalents, 78.8 mg), and ammonium chloride (10 equivalents, 107 mg).[3]
-
Add acetic acid (2.0 mL).
-
Seal the tube and heat the mixture at 80 °C for 1 hour.
-
After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with dichloromethane (3 x 5 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-Amino-2-phenylimidazo[1,2-a]pyridine.[3]
Other Potential Reactions: Aryl nitroso compounds are known to participate in other reactions, although less explored for this specific scaffold:
-
Reaction with Nucleophiles: Nitroso compounds can react with strong nucleophiles like thiols (e.g., glutathione) to form adducts.[9]
-
Dimerization: Aromatic nitroso compounds can exist in equilibrium with their azodioxy dimers, a process that can be influenced by light and temperature.[10]
-
Cycloaddition Reactions: The N=O bond can act as a dienophile in Diels-Alder reactions.
Reactivity of the Imidazo[1,2-a]pyridine Ring
The imidazo[1,2-a]pyridine ring is an electron-rich aromatic system. As demonstrated by the synthesis of the title compound, the C3 position is the primary site for electrophilic attack. If the C3 position is blocked, electrophilic substitution can occur on the pyridine ring, typically at the C5 or C7 positions, depending on the directing effects of existing substituents.
Applications in Drug Discovery and Development
While 3-Nitroso-2-phenylimidazo[1,2-a]pyridine itself was found to be inactive in a screen for antiretroviral agents against HIV-1 and HIV-2, its true value lies in its role as a key synthetic intermediate.[11]
Caption: Workflow for utilizing the title compound in drug discovery.
The reduction of the nitroso group to the 3-amino derivative provides a crucial entry point for structure-activity relationship (SAR) studies. The 3-amino group can be readily acylated, sulfonylated, or converted into ureas and thioureas, allowing for the systematic exploration of the chemical space around the imidazo[1,2-a]pyridine core. For example, related 3-aminoimidazo[1,2-α]pyridine compounds have shown promising cytotoxic activity against cancer cell lines. The ability to easily generate a library of analogues from a common intermediate like 3-Nitroso-2-phenylimidazo[1,2-a]pyridine is a cornerstone of modern medicinal chemistry.
Conclusion
3-Nitroso-2-phenylimidazo[1,2-a]pyridine is a well-characterized and readily accessible heterocyclic compound. Its synthesis is efficient and highly regioselective, capitalizing on the inherent reactivity of the imidazo[1,2-a]pyridine scaffold. While its own biological profile may be limited, its true potential is realized as a pivotal synthetic intermediate. The facile conversion of the C3-nitroso group into an amino group provides a robust platform for the generation of diverse molecular libraries. For researchers and drug development professionals, understanding the chemical properties and reactivity of this compound is key to unlocking the full therapeutic potential of the privileged imidazo[1,2-a]pyridine scaffold.
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